molecular formula C13H16O4 B1301131 4-Oxo-4-(4-propoxyphenyl)butanoic acid CAS No. 39496-82-7

4-Oxo-4-(4-propoxyphenyl)butanoic acid

Cat. No. B1301131
CAS RN: 39496-82-7
M. Wt: 236.26 g/mol
InChI Key: XYZVSEPTKOAAPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid is reacted with antipyrin to yield a butanoic acid derivative, which is further reacted with hydrazines to produce pyridazinone derivatives. These derivatives are then used to prepare dithio derivatives and chloropyridazine derivatives, which are further reacted with various nucleophiles to produce compounds with antimicrobial and antifungal activities .

Molecular Structure Analysis

The second paper investigates the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, revealing a one-dimensional helical columnar structure stabilized by hydrogen bonds and C-H...O interactions. The study also includes Hirshfeld surface analysis to understand the intermolecular interactions within the crystal . Similarly, the third paper analyzes the crystal and molecular structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, which forms two-dimensional zig-zag sheets that are interconnected to form a three-dimensional supramolecular structure .

Chemical Reactions Analysis

The fourth paper discusses the reactivity of 4-(5,5-dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid with carbon nucleophiles under Michael reaction conditions, leading to the formation of Michael adducts. These adducts' behavior towards hydrazine hydrate is investigated, and the compounds are tested for biological properties . The fifth paper explores the chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, resulting in the formation of novel (1H-1,2,3-triazol-5-yl)acetic acids .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 4-Oxo-4-(4-propoxyphenyl)butanoic acid, they do provide insights into the properties of structurally related compounds. For instance, the crystal structure analyses in papers and suggest that the presence of different substituents on the phenyl ring can significantly influence the molecular conformation and intermolecular interactions, which in turn affect the melting points, solubility, and other physical properties of these compounds. The reactivity of these compounds under various conditions, as discussed in papers , , and , provides information on their chemical stability and potential reactivity, which are important aspects of their chemical properties.

Scientific Research Applications

Application Summary

A new polymorph of 4-oxo-4-phenylbutanoic acid, which is structurally similar to 4-Oxo-4-(4-propoxyphenyl)butanoic acid, was discovered .

Method of Application

The new polymorph was obtained through crystallization . The previously published two polymorphs were synthesized in methanol and benzene .

Results

The new polymorph crystallizes in the monoclinic space group P2 1 /c and has a significantly larger cell volume of 1754.51 Å 3 [ a = 15.2673 (6), b = 5.2028 (2), c = 22.3063 (8), β = 98.0217 (7)°] . It differs slightly from the two known polymorphs (RMSD of about 0.112–0.183 Å) .

Oxidation Studies

Application Summary

4-Oxo-4-arylbutanoic acids, which include 4-Oxo-4-(4-propoxyphenyl)butanoic acid, have been studied in the context of oxidation reactions .

Results

Chemical Properties

Summary

“4-Oxo-4-(4-propoxyphenyl)butanoic acid” is a chemical compound with the molecular formula C13H16O4 . It’s available for purchase from various chemical suppliers .

Results

Synthesis of 4-Oxobutenoic Acids

Application Summary

4-Oxobutenoic acids, which are structurally similar to “4-Oxo-4-(4-propoxyphenyl)butanoic acid”, are useful as biologically active species and as versatile intermediates for further derivatisation .

Results

Chemical Reactions

Application Summary

“4-Oxo-4-(4-propoxyphenyl)butanoic acid” is a chemical compound with the molecular formula C13H16O4 . It’s available for purchase from various chemical suppliers . It can be used in various chemical reactions as a reagent .

Results

Synthesis of Related Compounds

Application Summary

Compounds structurally similar to “4-Oxo-4-(4-propoxyphenyl)butanoic acid”, such as 4-Oxobutenoic acids, are useful as biologically active species and as versatile intermediates for further derivatisation .

properties

IUPAC Name

4-oxo-4-(4-propoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-9-17-11-5-3-10(4-6-11)12(14)7-8-13(15)16/h3-6H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZVSEPTKOAAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365177
Record name 4-oxo-4-(4-propoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(4-propoxyphenyl)butanoic acid

CAS RN

39496-82-7
Record name 4-oxo-4-(4-propoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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